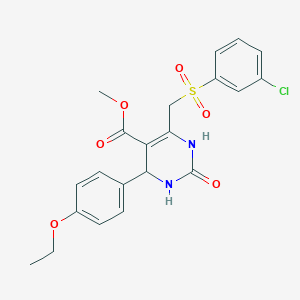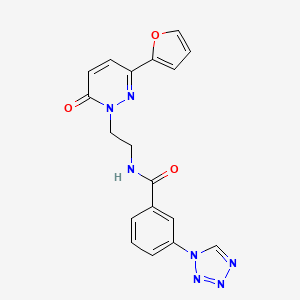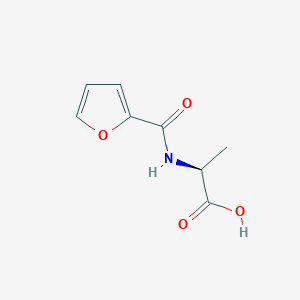![molecular formula C13H12N2O2 B2918384 3-{[(Pyridin-2-yl)methyl]amino}benzoic acid CAS No. 1094347-07-5](/img/structure/B2918384.png)
3-{[(Pyridin-2-yl)methyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, one method includes the reaction of 4-methyl-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}benzoic acid methyl ester with LiOH in a mixture of methanol and water. The resulting product is then acidified using 1 N HCl to yield the desired compound .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Coordination Compounds and Structural Analysis : Research has led to the synthesis of coordination compounds involving 3-{[(Pyridin-2-yl)methyl]amino}benzoic acid derivatives, exploring their structural properties. For example, triorganostannyl esters of aminobenzoic acids substituted with pyridinylimino groups have been synthesized, with their structures investigated using X-ray crystallography, highlighting the coordination behavior and physicochemical properties of these compounds (Tzimopoulos et al., 2010).
Luminescence and Optical Applications
- Luminescent Properties : Pyridyl substituted benzamides with aggregation-enhanced emission properties have been characterized, demonstrating potential applications in optical materials and sensors due to their luminescent properties in solid state and solution (Srivastava et al., 2017).
Hydrogen Bonding and Supramolecular Assemblies
- Supramolecular Interactions : Studies on benzoic acid derivatives forming hydrogen-bonded networks reveal the importance of such interactions in constructing extended supramolecular assemblies, which have implications in materials science and crystal engineering (Lemmerer & Bourne, 2012).
Gas Separation and Adsorption
- Metal-Organic Frameworks for Gas Separation : Amino-decorated porous metal-organic frameworks incorporating pyridinyl benzoic acid derivatives have shown efficient selectivity for CO2/N2 and C2 hydrocarbons over CH4, alongside high iodine adsorption capacities. This highlights their potential in gas separation technologies and environmental remediation (Ma et al., 2020).
Liquid Crystals and Material Science
- Liquid Crystalline Materials : The effect of lateral substitution on the mesophase behavior of hydrogen-bonded associates of pyridine-based derivatives and benzoic acids has been investigated, offering insights into the design of supramolecular liquid crystals with tailored properties (Naoum et al., 2010).
Bioactive Compounds and Antimicrobial Activity
- Antimicrobial and Antitumor Agents : Novel Schiff bases of 3-aminomethyl pyridine have been synthesized and evaluated for their anticonvulsant, antifungal, and antibacterial activities, identifying potential pharmacophore sites for the development of new therapeutic agents (Pandey & Srivastava, 2011).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been used in the preparation of pyridinyl-n-[(triazolyl)phenyl]pyrimidinamine derivatives and pyridinyl-n-[oxadiazolyl)phenyl]pyrimidinamine derivatives . These derivatives have shown activity as antileukemia agents .
Mode of Action
It’s known that the compound can interact with its targets to induce changes that could potentially lead to its observed effects .
Biochemical Pathways
It’s known that similar compounds can affect pathways related to leukemia .
Pharmacokinetics
It’s known that the compound has a predicted boiling point of 5879±600 °C . It’s slightly soluble in DMSO and methanol when heated . These properties could potentially impact its bioavailability.
Result of Action
It’s known that similar compounds have shown activity as antileukemia agents .
Action Environment
It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c . This suggests that certain environmental conditions, such as temperature and exposure to oxygen, could potentially affect the compound’s stability and efficacy.
Propiedades
IUPAC Name |
3-(pyridin-2-ylmethylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)10-4-3-6-11(8-10)15-9-12-5-1-2-7-14-12/h1-8,15H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOILKTOEBUSZDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2918301.png)
![N-(3-methylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2918305.png)

![N-(2,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2918308.png)

![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide](/img/structure/B2918310.png)



![Ethyl 4-[4-[(3-cyanothiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2918316.png)



![1-(Aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride](/img/structure/B2918322.png)